(+)-Selegiline - 4528-51-2

(+)-Selegiline

Catalog Number: EVT-1537311
CAS Number: 4528-51-2
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl.

(-)-Selegiline (L-Deprenyl)

  • Compound Description: (-)-Selegiline, also known as L-deprenyl, is the pharmacologically active enantiomer of selegiline. It acts as a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B) at low doses, preventing the breakdown of dopamine in the brain. [, , , , , , ] It exhibits anticonvulsant effects against various seizure types in mice. [] Additionally, it demonstrates neuroprotective and cognition-enhancing properties. [] Studies suggest it can reverse age-related declines in splenic norepinephrine and cytokine production in rats. []
  • Relevance: (-)-Selegiline is an enantiomer of (+)-selegiline, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. [, , , , , , ] (-)-Selegiline is the more potent and therapeutically preferred enantiomer, with a stronger affinity for MAO-B and a lower risk of undesirable side effects compared to (+)-selegiline. [, ]

(+)-Desmethylselegiline (DMS)

  • Compound Description: (+)-Desmethylselegiline is a major metabolite of both (+)-selegiline and (-)-selegiline. [] It exhibits neuroprotective properties, particularly in protecting dopamine neurons from excitotoxic damage mediated by N‐methyl‐d‐aspartate receptors. [] Research suggests that DMS may be the primary active compound responsible for the neuroprotective effects observed with selegiline administration. []
  • Relevance: (+)-Desmethylselegiline is a metabolite of (+)-selegiline, generated through the demethylation of the parent compound. [] It possesses a similar pharmacological profile to (+)-selegiline, contributing to neuroprotection but possibly with greater potency. []

Methamphetamine

  • Compound Description: Methamphetamine is a psychostimulant drug that can also be produced as a metabolite of both (+)-selegiline and (-)-selegiline. [, ] While it does not inhibit platelet MAO-B activity, its presence in urine can complicate the differentiation between legitimate selegiline use and illicit methamphetamine use. []
  • Relevance: Methamphetamine is a metabolite of (+)-selegiline, resulting from its metabolism. [, ] While sharing a metabolic pathway, methamphetamine possesses distinct pharmacological actions compared to (+)-selegiline and is not involved in its therapeutic effects. [, ]

Rasagiline

  • Compound Description: Rasagiline is another potent, selective, and irreversible MAO-B inhibitor used in treating Parkinson's disease. [, , ] It exhibits neuroprotective effects in various models, including reducing oxygen-glucose deprivation-induced cell death in PC12 cells. [] Unlike selegiline, rasagiline is not metabolized into amphetamine-like products, potentially offering a safety advantage. [, ]

Selegiline N-oxide (SGO)

  • Compound Description: Selegiline N-oxide is a metabolite of selegiline. It acts as a potent inhibitor of platelet MAO-B activity. []
  • Relevance: Selegiline N-oxide is a metabolite of (+)-selegiline, formed during the drug's breakdown within the body. [] It contributes to the overall inhibition of MAO-B, albeit with its own potency and duration of action. []

N-Desmethylselegiline (DM-SG)

  • Compound Description: N-Desmethylselegiline is a metabolite of selegiline. Like selegiline and SGO, it demonstrates potent inhibitory effects on platelet MAO-B activity. []
  • Relevance: N-Desmethylselegiline is a metabolite of (+)-selegiline, generated through the metabolic processes in the body. [] It contributes to the inhibition of MAO-B and the overall pharmacological effects of selegiline. []

D-Deprenyl

  • Compound Description: D-Deprenyl is the less active enantiomer of selegiline. While it shows weaker anticonvulsant effects than L-deprenyl, it exhibits a greater propensity to induce behavioral abnormalities in mice. [] In contrast to L-deprenyl, D-deprenyl does not effectively reverse age-related decreases in splenic norepinephrine. []
  • Relevance: D-Deprenyl is the less potent enantiomer of (+)-selegiline. [, ] While sharing a structural similarity, it exhibits a different pharmacological profile and is not clinically preferred due to its weaker therapeutic effects and increased risk of side effects. [, ]

Phenobarbital

  • Compound Description: Phenobarbital is an antiepileptic drug used as a comparator in studies investigating the anticonvulsant properties of selegiline. [] It is a barbiturate that enhances GABAergic neurotransmission. []
  • Relevance: Phenobarbital serves as a reference point for comparing the efficacy and potency of (+)-selegiline in managing seizures. [] While both drugs exhibit anticonvulsant properties, they achieve this through distinct mechanisms of action. []

Homoisoflavonoids

  • Compound Description: Homoisoflavonoids, particularly (E)-3-(4-(Dimethylamino)benzylidene)chroman-4-one (1l) and (E)-5,7-dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one (1h), have been identified as potent and selective MAO-B inhibitors. [] Their structures share similarities with selegiline, and they exhibit even higher affinity for hMAO-B compared to selegiline. []
  • Relevance: Homoisoflavonoids represent a class of compounds structurally related to (+)-selegiline and displaying a similar inhibitory effect on MAO-B. [] This structural similarity coupled with their potency makes them potential candidates for further development as therapeutics targeting MAO-B, similar to (+)-selegiline. []

N-methyl, N-alkyl carbamates

  • Compound Description: Novel N-methyl, N-alkyl carbamates are a series of compounds designed to inhibit AChE and BChE, potentially releasing OH-derivatives of rasagiline or selegiline in the brain for MAO-B inhibition and antioxidant effects. []
  • Relevance: N-methyl, N-alkyl carbamates are structurally designed to release metabolites similar to (+)-selegiline upon enzymatic cleavage. [] This strategy aims to deliver MAO-B inhibitors and antioxidants to the brain, mimicking the therapeutic effects of (+)-selegiline. []
Overview

(+)-Selegiline, also known as R-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. Initially developed for the treatment of Parkinson's disease, it is also used as an adjunct therapy for major depressive disorder. The compound is notable for its neuroprotective properties, which have been linked to its ability to reduce oxidative stress and enhance dopaminergic activity in the brain.

Source

(+)-Selegiline is derived from the phenethylamine class of compounds and was first synthesized in the 1960s. Its chemical structure allows it to selectively inhibit MAO-B without significantly affecting MAO-A, making it a valuable therapeutic agent in neurodegenerative diseases.

Classification

(+)-Selegiline is classified as a pharmaceutical drug and falls under the category of MAO inhibitors. It is specifically utilized in neurological and psychiatric treatments due to its unique mechanism of action.

Synthesis Analysis

The synthesis of (+)-selegiline has evolved over the years, with various methods proposed to enhance yield and purity. A notable method involves several key steps:

  1. Reduction: The starting compound undergoes reduction using suitable reducing agents (e.g., methanesulfonic acid or sulfuric acid) to prepare an intermediate.
  2. Dehydration Cyclization: This intermediate is subjected to dehydration cyclization to form another precursor.
  3. Propynylation: The cyclized product reacts with substituted propyne under basic conditions.
  4. Reduction and Ring Opening: Further reduction leads to the formation of a critical intermediate.
  5. Methylation: The final methylation step yields selegiline.
  6. Salification: The selegiline base is converted into selegiline hydrochloride by reacting with hydrochloric acid or hydrogen chloride in alcohol solution .

These methods are designed to be cost-effective and environmentally friendly, often utilizing readily available raw materials.

Molecular Structure Analysis

The molecular formula of (+)-selegiline is C13H17NC_{13}H_{17}N with a molecular weight of 201.28 g/mol. Its structural representation includes:

  • Chemical Structure: The compound features a phenethylamine backbone with a propargyl side chain.
  • Stereochemistry: It exists as a chiral molecule, with the R-enantiomer being pharmacologically active.

Structural Data

  • IUPAC Name: (S)-N-methyl-N-(1-phenyl-2-propynyl)prop-2-en-1-amine
  • CAS Number: 14611-51-9
  • SMILES Notation: CC(C#C)N(C)C1=CC=CC=C1
Chemical Reactions Analysis

(+)-Selegiline participates in several chemical reactions that are crucial for its synthesis and function:

  1. Methylation Reactions: Used to introduce methyl groups into the nitrogen atom, enhancing its pharmacological activity.
  2. Reduction Reactions: Involves converting ketones or aldehydes into alcohols or alkanes, essential for synthesizing intermediates.
  3. Cyclization Reactions: These reactions help form cyclic structures that are integral to the compound's activity.

The reactions are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Mechanism of Action

The primary mechanism by which (+)-selegiline exerts its effects involves:

  1. Inhibition of Monoamine Oxidase B: By irreversibly binding to MAO-B, (+)-selegiline prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain.
  2. Neuroprotective Effects: The inhibition of MAO-B reduces oxidative stress by decreasing hydrogen peroxide production during amine oxidation, which may protect dopaminergic neurons from damage .
  3. Potential Modulation of Other Neurotransmitters: There is evidence suggesting that (+)-selegiline may also influence serotonin and norepinephrine levels indirectly through its action on dopamine pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol
  • Melting Point: Approximately 120–122 °C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range for Solubility: Effective solubility observed between pH 4–7.

Relevant analytical methods include high-performance liquid chromatography for quantification and purity assessment .

Applications

(+)-Selegiline has several scientific uses:

  1. Treatment of Parkinson's Disease: It enhances dopaminergic transmission and delays the need for levodopa therapy.
  2. Adjunct Therapy for Depression: It has shown efficacy in treating major depressive disorder when used alongside other antidepressants.
  3. Neuroprotective Research: Ongoing studies investigate its potential role in protecting against neurodegenerative diseases beyond Parkinson's, such as Alzheimer's disease.
Chemical Characterization and Synthesis

Structural Analysis of (+)-Selegiline Enantiomer

Stereochemical Configuration and Enantiomeric Specificity

(+)-Selegiline ((S)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine) is the dextrorotatory enantiomer of the racemic compound deprenyl. Its chiral center at the Cα position of the phenethylamine backbone confers absolute (S)-configuration [4] [7]. This stereochemistry dictates its distinct biological profile compared to the levorotatory (−)-(R)-enantiomer (selegiline). X-ray crystallography confirms that the propargylamine moiety and phenyl ring adopt specific spatial orientations that hinder optimal binding to monoamine oxidase B (MAO-B)'s catalytic pocket, explaining its negligible MAO-B inhibition [9].

Comparison with (−)-Selegiline and Racemic Deprenyl

The enantiomers exhibit divergent pharmacological behaviors due to stereoselective recognition by enzymes:

  • MAO-B Inhibition: (−)-Selegiline irreversibly inhibits MAO-B (IC₅₀ ~10⁻⁹ M), while (+)-selegiline shows >100-fold weaker activity [9].
  • Metabolic Stability: (+)-Selegiline undergoes faster hepatic clearance via CYP2B6/CYP2C19, yielding N-desmethylselegiline and (+)amphetamine derivatives, contrasting with the slower metabolism of (−)-selegiline [4].
  • Neuroprotective Effects: (−)-Selegiline exerts anti-apoptotic effects at nanomolar concentrations (10⁻⁹–10⁻¹³ M), whereas (+)-selegiline lacks this activity [9].

Table 1: Key Properties of Selegiline Enantiomers and Racemate

Property(+)-Selegiline(−)-SelegilineRacemic Deprenyl
Absolute ConfigurationSRRS mixture
MAO-B InhibitionNegligiblePotent (IC₅₀ ~1 nM)Moderate
Primary Metabolites(+)Amphetamine derivatives(−)Amphetamine derivativesRacemic amphetamines
Anti-apoptotic ActivityAbsentPresent (10⁻⁹–10⁻¹³ M)Variable

Synthetic Pathways and Optimization

Historical Synthesis by Zoltan Ecseri (Chinoin Pharmaceuticals)

The original 1962 synthesis at Chinoin Pharmaceuticals involved:

  • Reductive Amination: Phenylacetone reacted with methylamine under NaBH₄ or LiAlH₄ reduction to yield racemic N-methyl-1-phenylpropan-2-amine (methamphetamine).
  • Enantiomeric Resolution: Racemic methamphetamine was resolved using d-tartaric acid to isolate the (R)-enantiomer.
  • N-Alkylation: (R)-Methamphetamine was alkylated with propargyl bromide in toluene/acetonitrile to yield (−)-selegiline. The (+)-enantiomer was similarly derived from (S)-methamphetamine [3] [7]. Limitations included low enantioselectivity (<70% ee) and reliance on chiral-pool resolution [6].

Modern Catalytic Asymmetric Synthesis Techniques

Contemporary methods emphasize atom economy and enantiocontrol:

  • Biocatalytic Reductive Amination: Engineered imine reductase IR36-M5 catalyzes reductive amination of phenylacetone and propargylamine, yielding (R)-desmethylselegiline with 97% ee and 97% conversion. Subsequent N-methylation with formaldehyde produces enantiopure (+)- or (−)-selegiline [5].
  • Organocatalysis: L-Proline-catalyzed α-amination of 3-phenylpropanal with azodicarboxylates generates chiral hydrazino aldehydes, which are reduced and alkylated to afford (+)-selegiline in 37% overall yield and >99% ee [6].
  • Asymmetric Hydrogenation: Rhodium-DuPhos complexes enable enantioselective hydrogenation of N-propargyl imines derived from phenylacetone, achieving 95% ee [4].

Table 2: Modern Synthetic Methods for (+)-Selegiline

MethodCatalystKey Intermediateee (%)Yield (%)
Biocatalytic AminationIR36-M5 mutant(R)-Desmethylselegiline9797
Proline OrganocatalysisL-ProlineChiral hydrazino aldehyde>9937 (overall)
Asymmetric HydrogenationRh-DuPhosN-Propargyl imine9588

Physicochemical Properties and Stability

(+)-Selegiline is a lipophilic liquid (logP = 2.8) with limited water solubility (<1 mg/mL). It forms stable hydrochloride salts (melting point: 141–143°C) for pharmaceutical use [3] [4]. Key stability characteristics include:

  • Thermal Degradation: Decomposes above 200°C via radical pathways involving the propargyl group.
  • Photostability: Susceptible to UV-induced oxidation; amber glass packaging is recommended [10].
  • Solution Stability: Optimal in acidic buffers (pH 3–5); degrades rapidly in alkaline conditions (t₁/₂ < 24 h at pH 9) through hydrolysis of the propargylamine bond [4] [10].
  • Oxidative Resistance: The tertiary amine moiety is resistant to auto-oxidation, but the alkyne group may form peroxides under prolonged oxygen exposure [3].

Table 3: Physicochemical Properties of (+)-Selegiline

PropertyValueConditions
Molecular Weight187.29 g/mol
logP2.8 (octanol/water)Experimental
Solubility<1 mg/mL (water)25°C
Freely soluble in ethanol/DMSO25°C
Melting Point141–143°CHydrochloride salt
pKa8.7 (tertiary amine)Calculated
UV λmax254 nmMethanol

All compound names mentioned:

  • (+)-Selegiline
  • (−)-Selegiline
  • Racemic Deprenyl
  • N-Methyl-1-phenylpropan-2-amine (Methamphetamine)
  • Phenylacetone
  • Propargyl bromide
  • (R)-Desmethylselegiline
  • L-Proline
  • IR36-M5 mutant (Imine reductase)

Properties

CAS Number

4528-51-2

Product Name

(+)-Selegiline

IUPAC Name

(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m0/s1

InChI Key

MEZLKOACVSPNER-LBPRGKRZSA-N

SMILES

CC(CC1=CC=CC=C1)N(C)CC#C

Synonyms

Deprenalin
Deprenil
Deprenyl
E 250
E-250
E250
Eldepryl
Emsam
Humex
Jumex
L-Deprenyl
Selegiline
Selegiline Hydrochloride
Selegiline Hydrochloride, (R)-Isomer
Selegiline Hydrochloride, (R,S)-Isomer
Selegiline Hydrochloride, (S)-Isomer
Selegiline, (R)-Isomer
Selegiline, (R,S)-Isomer
Selegiline, (S)-Isomer
Selegyline
Yumex
Zelapa

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N(C)CC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.